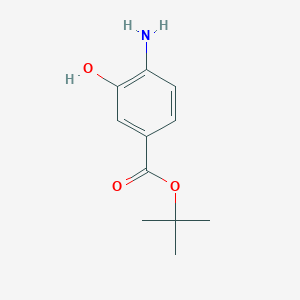

Tert-butyl 4-amino-3-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Tert-butyl 4-amino-3-hydroxybenzoate can be synthesized through various methods. One approach involves the reaction of tert-butyl 4-bromobenzoate with the appropriate free amine using palladium-catalyzed amination. This process yields N-substituted derivatives of tert-butyl 4-aminobenzoate .

Molecular Structure Analysis

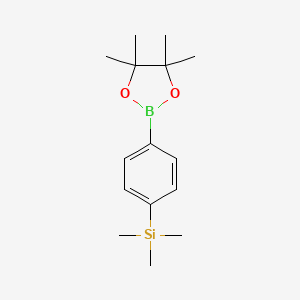

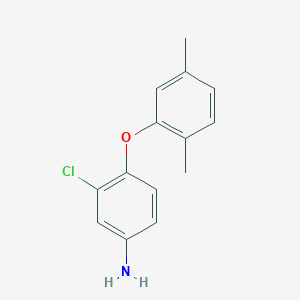

The molecular structure of tert-butyl 4-amino-3-hydroxybenzoate consists of a benzoate core with a tert-butyl group and an amino group attached. The tert-butyl group provides steric hindrance, affecting its reactivity and properties .

Chemical Reactions Analysis

Tert-butyl 4-amino-3-hydroxybenzoate can participate in various chemical reactions, including coupling reactions, amidation, and esterification. Its reactivity depends on the functional groups present in the molecule .

Wissenschaftliche Forschungsanwendungen

- Dipeptide Synthesis

- Field : Organic Chemistry

- Application : It’s used in the synthesis of dipeptides . Dipeptides are a type of peptide made up of two amino acids.

- Method : The tert-butyl 4-amino-3-hydroxybenzoate is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results : The dipeptides were obtained in satisfactory yields .

- Field : Material Science

- Application : 4-Hydroxybenzoic acid, which can be derived from Tert-butyl 4-amino-3-hydroxybenzoate, is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

- Method : The current production of 4-HBA is entirely based on petroleum-derived chemicals. However, the harsh reaction’s conditions (high temperature and pressure), along with undesirable by-product generation, make the chemical process relatively expensive and unfavorable .

- Results : The development of an economic and environmentally friendly bioprocess for aromatic 4-HBA biosynthesis has been necessitated .

- Field : Biotechnology

- Application : 4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

- Method : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .

- Results : This has enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

Production of High-Performance Liquid Crystal Polymers (LCPs)

Production of Value-Added Bioproducts

- Field : Organic Chemistry

- Application : Tert-butylamine, which can be derived from Tert-butyl 4-amino-3-hydroxybenzoate, is used in the preparation of sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide .

- Method : These compounds are prepared by reacting tert-butylamine with other reagents .

- Results : These sulfenamides are used as rubber accelerators, modifying the rate of vulcanization of rubber .

- Field : Organic Chemistry

- Application : The tert-butanesulfinyl group, which can be derived from Tert-butyl 4-amino-3-hydroxybenzoate, is used in the synthesis of chiral compounds .

- Method : The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .

- Results : This method allows for the synthesis of a variety of chiral compounds .

Preparation of Sulfenamides

Synthesis of Chiral Compounds

Safety And Hazards

- Safety Information : Refer to the MSDS for detailed safety precautions.

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-3-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFQWHNQHIREJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599835 |

Source

|

| Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-3-hydroxybenzoate | |

CAS RN |

137066-33-2 |

Source

|

| Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)